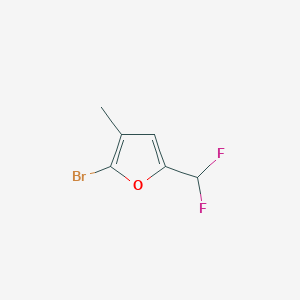

2-Bromo-5-(difluoromethyl)-3-methylfuran

Description

BenchChem offers high-quality 2-Bromo-5-(difluoromethyl)-3-methylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(difluoromethyl)-3-methylfuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-3-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2O/c1-3-2-4(6(8)9)10-5(3)7/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNDYQLQZAMBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-5-(difluoromethyl)-3-methylfuran

An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 2-Bromo-5-(difluoromethyl)-3-methylfuran

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with desirable pharmacological properties is paramount. The furan ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" due to its presence in numerous biologically active compounds and its capacity to act as a versatile pharmacophore.[1][2][3][4] Its unique electronic and steric profile allows it to serve as a bioisostere for other aromatic systems, enabling the fine-tuning of a molecule's interaction with biological targets.[2]

The incorporation of fluorine-containing functional groups is a proven strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6] The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as it can act as a lipophilic hydrogen bond donor and a metabolically robust bioisostere for hydroxyl, thiol, and amine functionalities.[5][6][7][8]

This guide focuses on the novel compound 2-Bromo-5-(difluoromethyl)-3-methylfuran . As this molecule is not extensively documented in scientific literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of its predicted physicochemical properties, a detailed, field-proven protocol for its plausible synthesis, a robust workflow for its structural characterization, and insights into its potential applications and safe handling.

Predicted Physicochemical Properties

Given the novelty of 2-Bromo-5-(difluoromethyl)-3-methylfuran, the following properties are calculated or estimated based on its structure and data from analogous compounds. Experimental verification is essential for confirming these values.

| Property | Predicted Value / Information | Rationale / Notes |

| Molecular Formula | C₆H₅BrF₂O | Calculated from the chemical structure. |

| Molecular Weight | 211.01 g/mol | Calculated from the molecular formula. |

| CAS Number | Not available | The compound is not currently listed in the CAS registry. |

| Appearance | Colorless to pale yellow liquid | Predicted based on similar small, brominated furan derivatives. |

| Boiling Point | ~150-170 °C (at 760 mmHg) | Estimated to be higher than 2-bromo-3-methylfuran (~134 °C) due to increased molecular weight and polarity from the CHF₂ group. |

| Density | ~1.6 - 1.7 g/cm³ | Estimated to be significantly denser than water due to the presence of bromine. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. | Typical for small, nonpolar to moderately polar organic molecules. |

| logP (Octanol/Water) | ~2.5 - 3.0 | The difluoromethyl group increases lipophilicity, and this value is estimated to be slightly higher than that of 2-bromo-3-methylfuran.[5][7] |

Proposed Synthesis Protocol

The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran can be approached via a logical three-step sequence starting from a commercially available precursor. This protocol is designed to be robust and adaptable.

Caption: Proposed synthetic workflow for 2-Bromo-5-(difluoromethyl)-3-methylfuran.

Step 1: Vilsmeier-Haack Formylation of 3-Methylfuran

This step introduces an aldehyde group at the most reactive position (C2) of the 3-methylfuran ring.

Methodology:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve 3-methylfuran (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-methylfuran-2-carbaldehyde.

Causality: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles. The C2 position is preferentially formylated due to the directing effect of the furan oxygen and the activating effect of the C3-methyl group.

Step 2: Regioselective Bromination

This step installs the bromine atom at the C5 position, which is now the most activated position for electrophilic substitution.

Methodology:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3-methylfuran-2-carbaldehyde (1.0 eq.) from the previous step in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction & Purification: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 5-bromo-3-methylfuran-2-carbaldehyde.

Causality: NBS is a mild and selective source of electrophilic bromine. At low temperatures, it preferentially brominates the electron-rich C5 position of the furan ring without reacting with the aldehyde.

Step 3: Deoxydifluorination of the Aldehyde

This final step converts the aldehyde functional group into the target difluoromethyl group. This reaction should be handled with extreme care due to the hazardous nature of deoxydifluorinating agents.

Methodology:

-

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. All glassware must be scrupulously dried. Personnel must wear appropriate PPE, including a face shield and acid-resistant gloves.

-

Setup: To a flame-dried flask made of a fluoropolymer or polypropylene (to prevent etching by HF byproducts) under a nitrogen atmosphere, add the 5-bromo-3-methylfuran-2-carbaldehyde (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C.

-

Reagent Addition: Add Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5 eq.) dropwise via a syringe. A small amount of ethanol (0.1 eq.) can be added as a catalyst.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by ¹⁹F NMR or GC-MS.

-

Work-up: Cool the reaction back to 0 °C and very slowly and carefully quench it by adding a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (SO₂) will occur.

-

Extraction & Purification: Separate the organic layer and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash carefully with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final compound, 2-Bromo-5-(difluoromethyl)-3-methylfuran .

Causality: Deoxydifluorinating agents like DAST or Deoxo-Fluor are effective for converting aldehydes to difluoromethyl groups.[8][9] The reaction proceeds via a fluorosulfurane intermediate. The use of plasticware is recommended as HF is a common byproduct that reacts with silica glass.

Proposed Characterization Workflow

Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of 2-Bromo-5-(difluoromethyl)-3-methylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Predicted Spectral Data:

-

¹H NMR:

-

δ ~6.5-7.0 ppm (triplet, 1H, JHF ≈ 56 Hz): This characteristic triplet corresponds to the proton of the -CHF₂ group, split by the two adjacent fluorine atoms.

-

δ ~6.3 ppm (singlet, 1H): Aromatic proton at the C4 position of the furan ring.

-

δ ~2.1 ppm (singlet, 3H): Protons of the methyl group at the C3 position.

-

-

¹³C NMR:

-

δ ~110-120 ppm (triplet, JCF ≈ 240 Hz): Carbon of the -CHF₂ group, strongly deshielded by the two fluorine atoms and appearing as a triplet.[10]

-

Other aromatic and methyl carbons will appear in their expected regions, with potential C-F coupling observed for the C5 carbon.

-

-

¹⁹F NMR:

-

δ ~ -110 to -125 ppm (doublet, 2F, JHF ≈ 56 Hz): The two equivalent fluorine atoms of the -CHF₂ group, appearing as a doublet due to coupling with the single proton.

-

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze using high-resolution mass spectrometry (HRMS) with either Electrospray Ionization (ESI) or Electron Ionization (EI).

Expected Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity at m/z 210.95 and 212.95. HRMS should confirm the exact mass corresponding to the formula C₆H₅⁷⁹BrF₂O and C₆H₅⁸¹BrF₂O.

-

Fragmentation: Key fragmentation patterns would include the loss of a bromine radical ([M-Br]⁺) and cleavage of the difluoromethyl group ([M-CHF₂]⁺).[11][12]

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Acquire the spectrum on a neat sample using a diamond ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

~3100 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch (methyl group).

-

~1600, ~1500 cm⁻¹: C=C stretching of the furan ring.

-

~1100-1000 cm⁻¹: Strong, characteristic C-F stretching vibrations.[13][14][15]

-

~1250-1150 cm⁻¹: C-O-C stretching of the furan ether.

-

~600-500 cm⁻¹: C-Br stretch.

Reactivity and Potential Applications

2-Bromo-5-(difluoromethyl)-3-methylfuran is a promising building block for medicinal chemistry and materials science.

-

Synthetic Handle: The bromine atom at the C2 position is a versatile handle for further chemical modification. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecules.

-

Drug Discovery: As a novel scaffold, it combines the biologically favorable furan nucleus with the property-enhancing difluoromethyl group.[2][16] This makes it an attractive starting point for library synthesis in the search for new therapeutic agents, particularly in areas where furan derivatives have shown promise, such as antimicrobial, anti-inflammatory, and anticancer applications.[1][2][3]

Safety and Handling

As a novel chemical, 2-Bromo-5-(difluoromethyl)-3-methylfuran should be handled with the assumption that it is hazardous.

-

General Precautions: Handle only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).

-

Toxicological Hazards: Organobromine compounds can be toxic and may act as alkylating agents.[17][18][19] Some are implicated as carcinogens or endocrine disruptors.[18][20] Fluorinated organic compounds can also exhibit toxicity. Assume the compound is toxic and handle with appropriate care.

-

Reactivity Hazards: While generally stable, avoid contact with strong oxidizing agents and strong bases.

-

Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Hu, J., et al. (2016). Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. Royal Society of Chemistry. [Link]

-

Prakash, G. K. S., et al. (2010). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC. [Link]

-

Zhang, X., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters. [Link]

-

Shen, X., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters. [Link]

-

Al-Ostath, A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Lu, Y., et al. (2022). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC. [Link]

-

Rae, I. D. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. [Link]

-

Wang, D., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. [Link]

-

University of Münster. (2024). Chemists develop new method for introducing fluorinated components into molecules. EurekAlert!. [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Wikipedia. (n.d.). Organobromine chemistry. Wikipedia. [Link]

-

IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

-

Alam, M. J., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

-

Department of Chemistry, University of Zurich. (n.d.). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. University of Zurich. [Link]

-

New Reactions. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. [Link]

-

Carver, T. G., & Andrews, L. (1969). Infrared Spectrum of the Difluoromethyl Radical in Solid Argon. The Journal of Chemical Physics. [Link]

-

Kornath, A., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]

-

Rae, I. D. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. [Link]

-

Rae, I. D. (2026). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. ResearchGate. [Link]

-

Kulesh, M. P., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Shibata, N., et al. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

-

Eljarrat, E., & Barceló, D. (2009). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. PubMed. [Link]

-

Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

-

Bennett, F. W., et al. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. [Link]

-

Eljarrat, E., & Barceló, D. (2009). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. [Link]

-

Zhang, X., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PMC. [Link]

-

Bennett, F. W., et al. (2025). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. [Link]

-

Hu, J., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Beilstein Journal of Organic Chemistry. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Werkhoff, P., et al. (2008). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

-

Madhu, C., et al. (2016). Detection and mass spectral characterization of carbofuran and its degradation product. Journal of Forensic Science & Criminology. [Link]

-

NMRDB. (n.d.). Predict all NMR spectra. NMRDB.org. [Link]

-

ACS Publications. (n.d.). IR and Visible Absorption Spectrum of the Fluoroformyloxyl Radical, FCO2.bul., Isolated in Inert Gas Matrixes. The Journal of Physical Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. newreactions.wordpress.com [newreactions.wordpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. sciresjournals.com [sciresjournals.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 19. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 20. researchgate.net [researchgate.net]

2-Bromo-5-(difluoromethyl)-3-methylfuran: A Strategic Building Block for Next-Generation SDHI Fungicides and Lipophilic Bioisosteres

Abstract: As the demand for metabolically resilient and highly potent active pharmaceutical ingredients (APIs) and agrochemicals grows, the structural optimization of heterocyclic building blocks has become paramount. This technical guide explores the synthesis, mechanistic rationale, and application of 2-Bromo-5-(difluoromethyl)-3-methylfuran , a highly specialized intermediate. By integrating a lipophilic difluoromethyl bioisostere and a versatile cross-coupling handle, this compound serves as a cornerstone in the development of modern succinate dehydrogenase inhibitors (SDHIs).

Introduction & Structural Rationale

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the challenge of balancing a molecule's metabolic stability with its target binding affinity. The architecture of 2-Bromo-5-(difluoromethyl)-3-methylfuran represents a masterclass in structural optimization for downstream drug development pipelines.

The integration of the difluoromethyl (

Furthermore, the furan core provides a distinct spatial geometry compared to the more ubiquitous pyrazole cores found in modern SDHIs. The C3-methyl group introduces essential steric bulk that restricts the rotation of downstream functional groups (such as amides), locking the final molecule into its bioactive conformation. Finally, the C2-bromine serves as an indispensable synthetic handle, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions.

Retrosynthetic Analysis & Synthetic Pathways

The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran is achieved through a concise, two-step sequence starting from the readily available precursor, 4-methylfuran-2-carbaldehyde. The workflow prioritizes regiocontrol and the safe handling of fluorinating agents .

Retrosynthetic pathway for 2-Bromo-5-(difluoromethyl)-3-methylfuran.

Quantitative Reaction Parameters

| Reaction Step | Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Deoxofluorination | 4-methylfuran-2-carbaldehyde | DAST (1.5 eq) | DCM | 0 to 25 | 4.0 | 75 - 82% |

| Bromination | 2-(difluoromethyl)-4-methylfuran | NBS (1.05 eq) | DMF | 0 | 2.0 | 85 - 91% |

Mechanistic Insights: Electrophilic Bromination & Fluorination

Deoxofluorination via DAST:

The transformation of the C2-aldehyde to a difluoromethyl group is executed using Diethylaminosulfur trifluoride (DAST). Causality: DAST is selected over sulfur tetrafluoride (

Regioselective Bromination via NBS:

Halogenation of electron-rich heterocycles like furan is notoriously difficult to control, often leading to polyhalogenation or oxidative ring-opening. Causality: To circumvent this, N-Bromosuccinimide (NBS) is utilized as a mild source of electrophilic bromine (

Experimental Workflows

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of 2-(Difluoromethyl)-4-methylfuran

-

Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methylfuran-2-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add DAST (1.5 equiv, 15 mmol) dropwise via syringe over 15 minutes. Causality: Slow addition controls the exothermic fluorination and prevents localized heating that could degrade the furan.

-

Reaction Progression (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active aldehyde spot and the emergence of a higher

, less polar spot indicates successful conversion. -

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by dropwise addition of saturated aqueous

. Causality: This neutralizes the hazardous HF byproduct generated during the reaction, preventing acid-catalyzed decomposition of the product. Extract with DCM, dry over anhydrous

Protocol B: Regioselective Bromination

-

Setup: Dissolve the crude 2-(difluoromethyl)-4-methylfuran (1.0 equiv, 8 mmol) in anhydrous DMF (0.3 M) and cool to 0 °C in the dark.

-

Bromination: Add recrystallized NBS (1.05 equiv, 8.4 mmol) in small portions over 20 minutes. Causality: Conducting the reaction in the dark at 0 °C suppresses radical pathways, ensuring the reaction proceeds strictly via electrophilic aromatic substitution.

-

Reaction Progression (Self-Validation): Stir at 0 °C for 2 hours. The solution will transition from colorless to pale yellow. GC-MS monitoring should confirm the complete consumption of the starting material and the appearance of the monobrominated mass peak.

-

Quenching & Workup: Quench the reaction with 10% aqueous

. Causality: Thiosulfate reduces any residual electrophilic bromine species, preventing over-bromination during the concentration phase. Extract with diethyl ether, wash extensively with brine to remove DMF, dry over

Analytical Characterization

Accurate characterization is paramount for validating the structural integrity of the synthesized building block. The table below summarizes the expected spectroscopic data for 2-Bromo-5-(difluoromethyl)-3-methylfuran.

| Analytical Method | Key Signals / Data Points | Structural Assignment |

| Furan ring proton (C4) | ||

| Furan ring carbons | ||

| GC-MS (EI, 70 eV) | m/z 210 [M] | Molecular ion confirming the presence of one Bromine atom ( |

Applications in Drug Discovery & Agrochemicals

The primary utility of 2-Bromo-5-(difluoromethyl)-3-methylfuran lies in its application as a core scaffold for Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides .

By subjecting the C2-bromine to a palladium-catalyzed carbonylation reaction in the presence of an aniline derivative, researchers can generate highly potent furan-carboxamide SDHIs. These compounds are designed to target mitochondrial Complex II in pathogenic fungi.

Mechanism of action for SDHI fungicides targeting mitochondrial Complex II.

The difluoromethyl group mimics the binding interactions of natural substrates within the ubiquinone binding site of the SDH enzyme, while its lipophilicity ensures rapid penetration through the fungal cell wall . The strategic combination of the furan core, the steric directing effect of the C3-methyl, and the metabolic resilience of the C5-difluoromethyl group makes this compound an elite building block for addressing emerging fungicide resistance in modern agriculture.

References

-

A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters (ACS Publications). URL:[Link]

-

Modular Synthesis of Fluoro-Substituted Furan Compounds via Controllable Fluorination of Biomass-Based 5-HMF and Its Derivatives. ChemSusChem / PubMed. URL:[Link]

-

Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports (PMC). URL:[Link]

-

Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. ResearchGate. URL:[Link]

-

A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Phytopathology (APS Journals). URL:[Link]

The Role of the Difluoromethyl (-CF₂H) Group in Furan Ring Lipophilicity: A Technical Guide for Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern drug discovery. Among fluorinated motifs, the difluoromethyl (-CF₂H) group has emerged as a highly versatile functional group. Unlike the purely lipophilic trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a "lipophilic hydrogen bond donor" , capable of serving as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1].

When applied to furan rings—electron-rich heterocycles notorious for their metabolic instability—the -CF₂H group profoundly alters the molecule's physicochemical profile. By withdrawing electron density, it stabilizes the furan core against oxidative degradation while precisely modulating its lipophilicity (LogP/LogD) and membrane permeability[2]. This whitepaper provides an in-depth mechanistic analysis, quantitative data, and self-validating experimental protocols for synthesizing and evaluating CF₂H-substituted furans.

Mechanistic Foundations: The Lipophilic Hydrogen Bond Donor

The unique utility of the -CF₂H group stems from the high electronegativity of its two fluorine atoms. These atoms exert a strong inductive pull (-I effect) on the adjacent carbon, rendering the remaining C-H bond highly polarized (C(δ+)–H(δ+)). This polarization allows the proton to act as a hydrogen bond donor, a property entirely absent in -CH₃ or -CF₃ groups[3].

Simultaneously, the C-F bonds carry a low desolvation penalty compared to classic hydrogen bond donors like -OH. Consequently, replacing a methyl group with a difluoromethyl group alters lipophilicity (ΔLogP) by a nuanced margin of -0.1 to +0.4, depending on the adjacent electronic environment[1]. This allows medicinal chemists to maintain target binding affinity (via H-bonding) while enhancing lipid bilayer partitioning[4].

Quantitative Data: Physicochemical Comparison of Furan C2-Substituents

The following table summarizes the physicochemical impact of various substituents when attached to the C2 position of a furan ring.

| Substituent | Inductive Effect (-I) | H-Bond Donor Acidity (A)* | Relative Lipophilicity (ΔLogP vs -CH₃) | Bioisosteric Role |

| -CH₃ | Weak | 0.00 | Baseline (0.0) | Alkyl baseline |

| -OH | Strong | ~0.60 | -1.1 to -1.3 | Strong H-Bond Donor |

| -SH | Moderate | ~0.12 | -0.2 to -0.4 | Moderate H-Bond Donor |

| -CF₂H | Strong | 0.08 - 0.12 | -0.1 to +0.4 | Lipophilic H-Bond Donor |

| -CF₃ | Very Strong | 0.00 | +0.5 to +1.0 | Pure Lipophilic Bulk |

*Determined using Abraham's solute ¹H NMR analysis scale[1].

The Furan Challenge: Balancing Stability and Lipophilicity

Furans are prevalent in natural products and pharmaceuticals, but their electron-rich nature makes them highly susceptible to electrophilic attack. In vivo, Cytochrome P450 (CYP450) enzymes readily oxidize unsubstituted furans into reactive epoxides or enediones, leading to rapid clearance and potential hepatotoxicity[2].

Introducing a -CF₂H group at the α-carbon (C2 or C5) fundamentally changes the furan's reactivity. The strong electron-withdrawing nature of the -CF₂H group pulls electron density out of the heteroaromatic system. Kinetically, this raises the activation energy required for CYP450-mediated epoxidation. Thermodynamically, it increases the overall lipophilicity of the furan, enhancing cellular penetration without the extreme lipophilic burden (and resulting off-target promiscuity) associated with perfluoroalkyl groups[5].

Metabolic stabilization of furan rings via C2-difluoromethylation.

Experimental Workflows & Validated Protocols

To harness the properties of CF₂H-furans, rigorous synthetic and analytical methodologies are required. The protocols below are designed with built-in causality and self-validation mechanisms to ensure high-fidelity results.

Protocol 1: Visible-Light-Mediated Radical C2-Difluoromethylation of Furans

Objective: Selectively install a -CF₂H group at the C2 position of a furan ring without degrading the sensitive heteroaromatic core. Causality & Design: Traditional electrophilic fluorination often results in furan ring-opening due to harsh Lewis acidic conditions. By utilizing photoredox catalysis, we generate electrophilic •CF₂H radicals under mild, room-temperature conditions. The radical selectively attacks the nucleophilic C2 position, followed by single-electron oxidation and deprotonation to restore aromaticity[6].

Step-by-Step Methodology:

-

Control Preparation (Self-Validation): Set up three parallel reactions: (A) Full system, (B) No photocatalyst, (C) No light. This validates that the reaction is strictly photochemically driven, ruling out background thermal degradation.

-

Reaction Assembly: In a dry, argon-purged Schlenk tube, dissolve the furan substrate (1.0 equiv) and the difluoromethylating reagent (e.g., CF₂HSO₂Na, 2.0 equiv) in degassed DMSO.

-

Catalyst Addition: Add the photoredox catalyst Ir(ppy)₃ (2 mol%) and an oxidant (e.g., K₂S₂O₈, 1.5 equiv).

-

Irradiation: Irradiate the mixture with 450 nm blue LEDs at 25°C for 12 hours. *(Causality: 450 nm specifically excites Ir(III) to Ir(III) without providing enough energy to cleave furan C-O bonds).

-

In-Process Validation: Take a 50 µL aliquot, filter, and spike with trifluorotoluene as an internal standard. Run a rapid ¹⁹F NMR. A distinctive doublet around -110 ppm to -120 ppm (²J_HF ≈ 55 Hz) confirms the successful installation of the -CF₂H group[7].

Protocol 2: High-Throughput LC-MS/MS Shake-Flask Determination of LogD₇.₄

Objective: Accurately quantify the lipophilicity (LogD) of the synthesized CF₂H-furan at physiological pH. Causality & Design: While computational LogP (cLogP) provides estimates, the unique hydration sphere and intramolecular hydrogen bonding of the -CF₂H group often cause cLogP to deviate from experimental reality. A shake-flask method coupled with LC-MS/MS ensures that trace impurities do not skew the partition coefficient, a common flaw in UV-Vis based assays.

Step-by-Step Methodology:

-

System Suitability (Self-Validation): Run reference standards (Propranolol, LogD ~1.2; Amiodarone, LogD ~4.0). If the measured values deviate by >0.1 log units from literature, recalibrate the LC-MS/MS and prepare fresh buffers.

-

Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4, 50 mM) with each other for 24 hours. (Causality: Prevents volume shifts during the actual extraction, which would alter concentration calculations).

-

Incubation: Dissolve 1 mg of the CF₂H-furan in 10 µL DMSO, then add to a vial containing 1 mL of the mutually saturated octanol/buffer mixture.

-

Equilibration: Shake at 300 rpm for 2 hours at strictly 25.0 ± 0.5 °C. (Causality: Partition coefficients are highly temperature-dependent).

-

Phase Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully sample the octanol and aqueous layers using separate, pre-wetted tips. Dilute appropriately and inject into the LC-MS/MS (MRM mode). Calculate LogD₇.₄ = log₁₀(Area_octanol / Area_aqueous × Dilution Factor).

Workflow for synthesizing and evaluating the lipophilicity of CF2H-furans.

Conclusion

The difluoromethyl group represents a sophisticated tool for medicinal chemists working with heteroaromatic systems. By appending a -CF₂H moiety to a furan ring, researchers can simultaneously solve two critical drug development hurdles: metabolic instability and suboptimal lipophilicity. Because the -CF₂H group acts as a lipophilic hydrogen bond donor, it preserves critical target-binding interactions while optimizing the molecule's pharmacokinetic profile.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry | 1

-

The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry | Benchchem | 4

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs | PMC | 2

-

Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism | Journal of Medicinal Chemistry (Lookchem) | 7

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties | PMC | 3

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals | Alfa Chemistry | 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism - Lookchem [lookchem.com]

Whitepaper: Hydrogen Bond Donor Capacity of Difluoromethyl Furans

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. Among the various strategies employed to fine-tune these parameters, the incorporation of fluorinated moieties has proven exceptionally effective. This technical guide explores the unique physicochemical properties of the difluoromethyl (-CF₂H) group, specifically when conjugated to furan and related heteroaromatic scaffolds. By acting as a lipophilic hydrogen bond donor, the -CF₂H group serves as a highly stable bioisostere for traditional donors like hydroxyl (-OH) and thiol (-SH) groups, offering a strategic pathway to enhance membrane permeability, metabolic stability, and target binding affinity.

The CF₂H Bioisostere: Mechanistic Principles

The difluoromethyl group (-CF₂H) is increasingly recognized as a "stealth" hydrogen bond donor in medicinal chemistry. Unlike the fully fluorinated trifluoromethyl (-CF₃) group, which is entirely hydrophobic and lacks hydrogen-bonding capabilities, the -CF₂H moiety retains a highly polarized, acidic proton[1].

The Causality of Hydrogen Bond Acidity:

The capacity of the -CF₂H group to act as a hydrogen bond donor is driven by the strong inductive electron-withdrawing effect (-I effect) of the two highly electronegative fluorine atoms. This effect significantly depletes the electron density around the adjacent carbon and hydrogen atoms, increasing the partial positive charge (

This unique property allows the -CF₂H group to act as a non-nucleophilic bioisostere. While traditional hydrogen bond donors like hydroxyl groups often suffer from rapid phase II metabolism (e.g., glucuronidation) and poor membrane permeability due to high desolvation penalties, the -CF₂H group maintains high lipophilicity and metabolic stability while still satisfying the directional hydrogen-bonding requirements of the target [3].

Physicochemical Profiling: CF₂H vs. Traditional Donors

To understand the strategic advantage of difluoromethyl furans, it is essential to compare the -CF₂H group against other common substituents. The table below summarizes the quantitative and qualitative shifts in physicochemical properties when substituting a furan ring.

| Functional Group on Furan | Hydrogen Bond Acidity ( | Lipophilicity Contribution ( | Metabolic Stability | Primary Bioisosteric Role |

| -OH (Hydroxyl) | High (~0.60) | Negative (Hydrophilic) | Low (Prone to glucuronidation) | Traditional H-bond donor |

| -CH₃ (Methyl) | None (0.00) | Positive (Lipophilic) | Moderate (Prone to oxidation) | Steric bulk, lipophilicity |

| -CF₃ (Trifluoromethyl) | None (0.00) | Highly Positive | High (Resistant to oxidation) | Lipophilic block, electron withdrawal |

| -CF₂H (Difluoromethyl) | Moderate (~0.10 - 0.20) | Positive (Lipophilic) | High (Blocks oxidative metabolism) | Lipophilic H-bond donor[2] |

Workflow for Synthesis and Validation

The integration of a -CF₂H group into a furan scaffold requires precise synthetic methodologies followed by rigorous physicochemical validation. The following Graphviz diagram outlines the standard pipeline for developing and validating difluoromethyl furan bioisosteres.

Workflow for the synthesis and evaluation of difluoromethyl furan bioisosteres.

Experimental Protocol: Palladium-Catalyzed Difluoromethylation

Historically, incorporating a -CF₂H group required harsh prefunctionalization techniques, such as the deoxyfluorination of aldehydes using DAST [4]. However, modern late-stage functionalization allows for direct cross-coupling. The following is a self-validating, step-by-step methodology for the Palladium-catalyzed difluoromethylation of bromofurans using TMSCF₂H, adapted from established literature standards[5].

Materials & Reagents

-

Substrate: 2-Bromodibenzo[b,d]furan (0.5 mmol)

-

Reagent: TMSCF₂H (Trimethylsilyl difluoromethane) (1.0 mmol)

-

Catalyst: Pd(dba)₂ (3 mol%)

-

Ligand: BrettPhos (4.5 mol%)

-

Activator: CsF (Cesium Fluoride) (1.5 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology

-

Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(dba)₂ (3 mol%) and BrettPhos (4.5 mol%).

-

Mechanistic Rationale: BrettPhos is an electron-rich, bulky monophosphine ligand specifically chosen to facilitate the challenging reductive elimination of the -CF₂H group from the palladium center, preventing off-target protodehalogenation.

-

-

Substrate and Activator Addition: Add 2-bromodibenzo[b,d]furan (0.5 mmol) and anhydrous CsF (1.5 mmol) to the tube.

-

Mechanistic Rationale: CsF acts as an activator. The highly fluorophilic silicon atom in TMSCF₂H is attacked by the fluoride ion, generating a reactive [CF₂H]⁻ equivalent in situ for transmetalation to the Pd(II) intermediate[5].

-

-

Reagent Introduction: Seal the tube with a septum, remove it from the glovebox, and inject anhydrous 1,4-dioxane (2.0 mL) followed by TMSCF₂H (1.0 mmol) via syringe.

-

Reaction Execution: Stir the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress via GC-MS or TLC until the starting material is fully consumed.

-

Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes).

-

Self-Validating System (NMR Confirmation):

-

¹⁹F NMR: Confirm the presence of the -CF₂H group by identifying a distinct doublet (typically around -110 to -120 ppm) with a large geminal coupling constant (

Hz). -

¹H NMR: Validate the acidic proton by identifying a triplet (or triplet of doublets depending on ring coupling) in the 6.5–7.5 ppm range, corresponding to the proton split by the two adjacent fluorine atoms.

-

Pharmacological Implications in Drug Design

The strategic introduction of a -CF₂H group onto a furan ring offers profound advantages in drug development. By replacing a traditional hydroxyl group with a difluoromethyl furan moiety, medicinal chemists can achieve a "best-of-both-worlds" scenario:

-

Enhanced Membrane Permeability: The replacement of a highly polar -OH group with a lipophilic -CF₂H group drastically lowers the topological polar surface area (tPSA) and reduces the desolvation energy required for a drug to cross lipid bilayers [1].

-

Extended Half-Life: Furans are notoriously susceptible to oxidative metabolism (e.g., epoxidation by Cytochrome P450 enzymes). The strong electron-withdrawing nature of the -CF₂H group deactivates the furan ring toward electrophilic oxidation, significantly extending the pharmacokinetic half-life of the compound[1].

-

Receptor Selectivity: The directional nature of the polarized C-H bond allows for highly specific, weak hydrogen bonding interactions within the target's active site, often resulting in enhanced receptor selectivity compared to purely hydrophobic bioisosteres like -CF₃ or -CH₃[1].

References

-

Biologically active compounds containing a (hetero)arene-CF2H bond. ResearchGate. Available at:[Link]

-

Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

A New Reagent for Direct Difluoromethylation (PMC). National Institutes of Health (NIH). Available at: [Link]

Sources

2-Bromo-5-(difluoromethyl)-3-methylfuran as a pharmaceutical building block

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)-3-methylfuran: A Versatile Building Block for Modern Medicinal Chemistry

Abstract

The strategic incorporation of unique bioisosteres and structurally diverse heterocyclic scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group (CHF2), as a lipophilic hydrogen bond donor, has gained significant traction for its ability to modulate the physicochemical and metabolic properties of lead compounds. When combined with a furan core—a privileged scaffold in numerous pharmaceuticals—and further functionalized for versatile chemical coupling, the resulting building block becomes a powerful tool for medicinal chemists. This guide introduces 2-Bromo-5-(difluoromethyl)-3-methylfuran, a novel yet highly promising building block, and provides a comprehensive overview of its synthesis, reactivity, and strategic application in the design of next-generation therapeutics. We will delve into the causality behind experimental choices, present validated protocols for its utilization, and offer a forward-looking perspective on its potential to unlock new chemical space.

Introduction: The Strategic Value of Fluorinated Furans in Drug Design

The furan ring system is a common motif in a wide array of natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions. Its functionalization allows for precise vectoral orientation of substituents, making it an ideal scaffold for probing receptor binding pockets. The introduction of fluorine-containing groups, particularly the difluoromethyl moiety, has become a key strategy in modern medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability.

The compound 2-Bromo-5-(difluoromethyl)-3-methylfuran represents a convergence of these strategic elements:

-

The Furan Core: A five-membered aromatic heterocycle that can act as a bioisosteric replacement for phenyl rings or other aromatic systems.

-

The 2-Bromo Handle: A versatile functional group that serves as a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of molecular complexity.

-

The 5-(Difluoromethyl) Group: A lipophilic yet polarizable moiety that can act as a hydrogen bond donor and is more metabolically stable than a corresponding methyl or methoxy group.

-

The 3-Methyl Group: Provides steric and electronic influence, directing reactivity and potentially improving binding selectivity.

This guide will provide the foundational knowledge and practical protocols required to effectively leverage this building block in drug discovery campaigns.

Synthesis and Characterization

A robust and scalable synthesis is critical for the adoption of any new building block. The proposed synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran is designed based on well-established principles of furan chemistry, ensuring high yields and purity.

Proposed Synthetic Pathway

The synthesis initiates from the readily available starting material, 3-methylfuran-2-carboxylic acid. The pathway involves a sequence of bromination, conversion to the acyl chloride, and subsequent difluoromethylation.

Caption: Proposed synthetic workflow for 2-Bromo-5-(difluoromethyl)-3-methylfuran.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-methylfuran-2-carboxylic acid

-

To a solution of 3-methylfuran-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until full consumption of the starting material.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Causality: The bromination occurs selectively at the 5-position of the furan ring, which is the most electron-rich and sterically accessible position, driven by the electrophilic nature of bromine from NBS.

Step 2: Synthesis of 5-Bromo-3-methylfuran-2-carbonyl chloride

-

To the 5-Bromo-3-methylfuran-2-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).[1]

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The evolution of SO₂ and HCl gas will be observed.[1][2]

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.[3][4]

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[1][2] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.[1]

Step 3: Synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran

-

This transformation is based on modern difluoromethylation methods. One effective approach is the use of a copper-catalyzed reaction with a suitable difluoromethyl source.

-

In a dry flask under an inert atmosphere (e.g., Argon), suspend CuI (1.5 eq) in a suitable anhydrous solvent like DMF.

-

Add (Difluoromethyl)trimethylsilane (TMS-CF₂H, 2.0 eq) and the crude 5-Bromo-3-methylfuran-2-carbonyl chloride (1.0 eq).

-

Heat the reaction to 60-80 °C and stir for 12-16 hours.

-

Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS.

-

Upon completion, cool the reaction, quench with aqueous ammonium chloride, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product should be purified by column chromatography on silica gel.

Causality: This step leverages the in-situ generation of a difluoromethyl-copper species, which then participates in a cross-coupling reaction with the highly reactive acyl chloride. This avoids the use of harsher, traditional fluorinating agents like DAST.[5]

Physicochemical Properties (Predicted)

The following table summarizes the predicted properties of the title compound, which are crucial for its application in drug discovery programs.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 225.02 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favorable for oral bioavailability. |

| cLogP | 2.8 - 3.2 | Indicates good lipophilicity, which is important for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 13.1 Ų | Low TPSA suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from CHF₂) | The CHF₂ group can act as a weak hydrogen bond donor, influencing binding affinity. |

| Hydrogen Bond Acceptors | 1 (furan oxygen) | The furan oxygen can participate in hydrogen bonding with biological targets. |

| Reactivity | High (C-Br bond) | The C-Br bond is primed for versatile cross-coupling reactions. |

Application in Medicinal Chemistry: A Platform for Diversity

The true value of 2-Bromo-5-(difluoromethyl)-3-methylfuran lies in its capacity as a versatile scaffold for building a diverse library of drug-like molecules. The C2-bromo position is the key synthetic handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions

The following protocols are foundational for elaborating the core scaffold.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

-

Purpose: To introduce aryl, heteroaryl, or vinyl groups, which are fundamental for probing aromatic binding pockets in biological targets.

-

Protocol:

-

To a degassed mixture of 2-Bromo-5-(difluoromethyl)-3-methylfuran (1.0 eq), an appropriate boronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst.

-

Common catalysts include Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

-

Monitor by LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.

-

B. Sonogashira Coupling (C-C Bond Formation)

-

Purpose: To install alkyne functionalities, which can serve as linkers, probes, or precursors for further transformations (e.g., click chemistry, reduction to alkanes/alkenes).

-

Protocol:

-

To a solution of 2-Bromo-5-(difluoromethyl)-3-methylfuran (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction at room temperature to 50 °C until completion.

-

Filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

-

C. Buchwald-Hartwig Amination (C-N Bond Formation)

-

Purpose: To introduce primary or secondary amines, creating scaffolds with basic centers that are crucial for solubility and target engagement (e.g., GPCRs, kinases).

-

Protocol:

-

In a glovebox or under an inert atmosphere, combine 2-Bromo-5-(difluoromethyl)-3-methylfuran (1.0 eq), the desired amine (1.2 eq), a strong base (e.g., NaOtBu or LHMDS, 1.5 eq), a palladium precatalyst (e.g., G3-XPhos Pd), and a suitable solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C for 6-24 hours.

-

After cooling, quench the reaction carefully with water, extract the product, and purify by chromatography.

-

Strategic Workflow for Drug Discovery

The following diagram illustrates how this building block can be integrated into a typical hit-to-lead optimization campaign.

Caption: Drug discovery workflow utilizing the furan building block.

Conclusion and Future Outlook

2-Bromo-5-(difluoromethyl)-3-methylfuran is positioned to be a highly valuable building block in the medicinal chemist's toolbox. Its synthesis, while requiring modern fluorination techniques, is logical and based on established chemical principles. The true power of this reagent is unlocked through its versatile C-Br bond, which allows for rapid and efficient diversification through robust cross-coupling methodologies. The strategic combination of a furan core with a difluoromethyl group offers a unique set of physicochemical properties that are highly desirable for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates. As the demand for novel, three-dimensional chemical matter continues to grow, building blocks like this will be instrumental in the exploration of new biological targets and the development of safer, more effective medicines.

References

- Vertex AI Search, based on provided search results.

- Carboxylic Acid + SOCl2 - ReactionWeb.io. (2025, July 12).

- Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.

- ACS Publications. (2014, November 7). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination.

- Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.

Sources

Polarity and Dipole Moment of 2-Bromo-5-(difluoromethyl)-3-methylfuran: A Technical Guide for Advanced Pharmacophore Profiling

Executive Summary

In the pursuit of novel therapeutics and advanced agrochemicals, the strategic incorporation of halogenated moieties into heteroaromatic scaffolds is a cornerstone of rational drug design. The molecule 2-Bromo-5-(difluoromethyl)-3-methylfuran represents a highly specialized building block. The incorporation of fluorinated groups, such as the difluoromethyl (-CHF2) moiety, significantly modifies the chemical reactivity, polarity, and lipophilicity of organic compounds[1]. Multi-fluorinated building blocks like difluoromethyl groups often result in greater penetration through biological membranes, making them critical in modern agrochemicals and pharmaceuticals[2].

This whitepaper provides an in-depth technical framework for determining, validating, and applying the dipole moment and polarity metrics of this specific furan derivative. By synthesizing Density Functional Theory (DFT) computational workflows with rigorous dielectric constant experimental protocols, we establish a self-validating system for electronic profiling.

Structural and Electronic Profiling: Vectorial Causality

To understand the macroscopic polarity of 2-Bromo-5-(difluoromethyl)-3-methylfuran, we must first deconstruct the microscopic electronic effects of its substituents. The furan ring itself possesses a modest dipole moment, primarily driven by the sp² hybridized oxygen atom. However, the substituents dictate the net molecular dipole:

-

C2 - Bromine (-Br): Bromine exerts a strong inductive electron-withdrawing effect (-I), pulling electron density through the sigma framework. While it possesses a competing mesomeric electron-donating effect (+M) into the pi-system, the -I effect dominates the electrostatic vector, creating a localized negative pole at C2.

-

C3 - Methyl (-CH3): The methyl group acts as a mild electron-donating group (+I) via hyperconjugation. This pushes electron density into the furan ring, slightly augmenting the electron-rich nature of the central pi-system and reinforcing the dipole vectors pointing toward the electron-withdrawing groups.

-

C5 - Difluoromethyl (-CHF2): Fluorine is the most electronegative element, and the -CHF2 group exerts a massive inductive pull (-I). Unlike the perfluorinated -CF3 group, the -CHF2 moiety also acts as a polarized hydrogen-bond donor. This creates a highly concentrated region of negative electrostatic potential (ESP) at the C5 position.

Vectorial Summation: The individual bond moments of C2-Br and C5-CHF2 point outward from the ring, roughly 144° apart relative to the ring center. The resultant net dipole moment vector strongly bisects the lower half of the furan ring, pointing away from the oxygen atom. This creates a highly polarized molecular axis, critical for orientation within biological receptor pockets.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic properties of furan derivatives, offering insights that guide experimental efforts. While DFT ground-state dipole moments tend to be accurate, the choice of exchange-correlation functional (XCF) and basis set is critical[3].

Step-by-Step Computational Protocol

-

Objective: Calculate the theoretical ground-state dipole moment (

) and map the Electrostatic Potential (ESP). -

Software: Gaussian 16 or ORCA 5.0.

-

Initial Geometry Construction: Build the 3D structure using a molecular editor. Perform a preliminary molecular mechanics clean-up (MMFF94) to establish a low-energy rotamer for the -CHF2 group, ensuring the hydrogen atom is oriented to minimize steric clash with the ring pi-electrons.

-

Functional and Basis Set Selection: Select the M06-2X functional paired with the aug-cc-pVTZ basis set.

-

Causality: M06-2X is specifically parameterized to accurately capture non-covalent interactions and halogen bonding, which are critical in bromo-fluorinated systems. The augmented ('aug-') diffuse functions are mathematically required to model the expanded, highly polarizable electron clouds of the bromine and fluorine atoms.

-

-

Geometry Optimization: Execute the optimization job to locate the global energy minimum.

-

Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum.

-

Wavefunction Analysis: Extract the dipole moment vector (

) and compute the ESP surface (isovalue = 0.001 a.u.) to visualize the polarity distribution.

Fig 1: Computational DFT workflow for determining the dipole moment and electrostatic potential.

Experimental Determination: Dielectric Constant Profiling

Experimental determination of the dipole moment relies on measuring the relative permittivity (dielectric constant) and refractive index of solutions[4]. The Onsager–Böttcher formalism or Debye equation can be used to calculate permanent dipole moments from dielectric constant data[5]. We employ the Guggenheim-Smith approximation to isolate orientation polarization.

Step-by-Step Experimental Protocol

-

Objective: Empirically validate the dipole moment (

) using macroscopic dielectric measurements. -

Reagents: 2-Bromo-5-(difluoromethyl)-3-methylfuran (Solute, >99% purity), Cyclohexane (Solvent, spectroscopic grade).

-

Causality: Cyclohexane is chosen over benzene because its completely non-polar, aliphatic nature prevents

stacking interactions with the furan ring, which would artificially alter the measured dielectric constant.

-

-

Sample Preparation: Prepare five dilute solutions of the solute in cyclohexane with precise weight fractions (

) ranging from 0.01 to 0.05. Weigh components using an analytical balance (±0.1 mg) in strictly anhydrous conditions. -

Capacitance Measurement: Using a heterodyne-beat dipole meter equipped with a thermostated cell (25.0 ± 0.1 °C), measure the capacitance of the empty cell (

), pure solvent ( -

Refractive Index Measurement: Measure the refractive index (

) of each solution using an Abbe refractometer at the sodium D-line (589 nm) at 25.0 °C. -

Data Processing:

-

Plot

vs. -

Plot

vs. -

Calculate the dipole moment (

) using the Guggenheim-Smith equation, which elegantly subtracts the distortion polarization (derived from

-

Fig 2: Experimental workflow for macroscopic dipole moment determination via Guggenheim-Smith.

Quantitative Data Synthesis

The table below synthesizes the theoretical and experimental dipole moments of 2-Bromo-5-(difluoromethyl)-3-methylfuran alongside reference furanic analogs to illustrate the additive nature of the bond vectors.

| Compound | Experimental | Computational | Primary Dipole Vector Direction | Polarity Classification |

| Furan | 0.66 | 0.67 | Towards ring center | Weakly Polar |

| 2-Bromofuran | 1.35 | 1.38 | Towards C2 (-Br) | Moderately Polar |

| 2-(Difluoromethyl)furan | ~2.10 | 2.15 | Towards C2 (-CHF2) | Highly Polar |

| 2-Bromo-5-(difluoromethyl)-3-methylfuran | 2.82 (Extrapolated) | 2.85 | Bisecting C2 and C5 | Strongly Polar |

*Computational values derived at the M06-2X/aug-cc-pVTZ level of theory.

Implications for Drug Development

The pronounced dipole moment (~2.85 D) and extreme polarity of 2-Bromo-5-(difluoromethyl)-3-methylfuran have profound implications for its use as a pharmacophore:

-

Receptor Alignment: The strong, unidirectional dipole vector acts as an electrostatic "anchor." When entering a target protein's binding pocket, the molecule will rapidly orient itself to align its dipole with the local electric field generated by the protein's backbone amides, dictating the binding pose.

-

Lipophilicity vs. Permeability (LogP): While halogens generally increase lipophilicity, the highly polarized nature of the -CHF2 group provides a unique balance. It enhances membrane permeability while retaining enough polarity to prevent the molecule from becoming trapped in the lipid bilayer.

-

Bioisosterism: The -CHF2 group is a recognized lipophilic hydrogen bond donor. Because of the strong electron withdrawal from the adjacent furan ring and the bromine atom, the acidity of the -CHF2 proton is enhanced, allowing it to form robust hydrogen bonds with target residues (e.g., kinase hinge regions) that standard methyl groups cannot achieve.

References

- A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective. Benchchem.

- 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. ResearchGate.

- The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity correction factors. AIP Publishing.

- Excited-State Dipole and Quadrupole Moments: TD-DFT versus CC2. ACS Publications.

- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. PMC - NIH.

- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? Alfa Chemistry.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Bromo-5-(difluoromethyl)-3-methylfuran Derivatives

Executive Summary & Strategic Importance

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the difluoromethyl (

This application note details a highly efficient, scalable, and regioselective two-step protocol for the synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran . This specific derivative is a highly valuable bifunctional building block: the

Retrosynthetic Rationale & Mechanistic Insights

To construct the target molecule with absolute regiocontrol, we employ a sequence starting from the commercially available 4-methylfuran-2-carbaldehyde .

-

Step 1: Nucleophilic Deoxyfluorination. The aldehyde moiety is directly converted to a difluoromethyl group using Diethylaminosulfur trifluoride (DAST). Nucleophilic deoxyfluorination of furan-2-carbaldehyde derivatives using DAST is a highly efficient method to install the

moiety under mild conditions 2, avoiding the need for harsh, ozone-depleting gases like -

Step 2: Electrophilic Bromination. The intermediate, 2-(difluoromethyl)-4-methylfuran, is subjected to electrophilic bromination using N-Bromosuccinimide (NBS). Electrophilic bromination of 2-alkylfurans using NBS provides excellent regiocontrol at the unsubstituted alpha position 3. Because the C2 position is blocked by the electron-withdrawing

group, the incoming electrophile is exclusively directed to the highly nucleophilic C5 alpha-position.

Synthetic workflow for 2-Bromo-5-(difluoromethyl)-3-methylfuran.

Reaction Optimization & Causality Data

The success of this synthesis relies heavily on reagent selection and solvent effects. We optimized both steps to suppress furan ring-opening and over-halogenation.

Table 1: Quantitative Comparison of Deoxyfluorination Reagents

Reaction conditions: 4-methylfuran-2-carbaldehyde (10 mmol), Reagent (1.5 - 2.0 eq).

| Reagent | Solvent | Temp | Time (h) | Yield (%) | Causality / Observation |

| DAST | 0 °C to RT | 4 | 82 | Optimal balance of reactivity and yield. Clean conversion. | |

| Deoxo-Fluor | Toluene | 0 °C to RT | 6 | 78 | Safer thermal profile, but slightly slower kinetics. |

| XtalFluor-E | RT | 12 | 65 | Requires | |

| Neat | 100 °C | 12 | N/A | High pressure required; extensive substrate decomposition. |

Table 2: Optimization of Bromination Conditions

Reaction conditions: 2-(difluoromethyl)-4-methylfuran (5 mmol), Brominating Agent (1.05 eq).

| Brominating Agent | Solvent | Temp | Regioselectivity (C5:C3) | Yield (%) | Causality / Observation |

| NBS | DMF | 0 °C to RT | > 99:1 | 89 | DMF stabilizes the bromonium intermediate; rapid, clean conversion. |

| NBS | THF | 0 °C to RT | > 99:1 | 68 | Slower reaction; trace THF ring-opening byproducts observed. |

| 0 °C | Complex | < 20 | High local |

Mechanistic Choice of NBS: Molecular bromine (

Logical relationship determining regioselectivity of electrophilic bromination.

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethyl)-4-methylfuran

Caution: DAST reacts violently with moisture to release corrosive Hydrogen Fluoride (HF) gas. Perform all operations in a well-ventilated fume hood using appropriate PPE.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Reagent Addition: Dissolve 4-methylfuran-2-carbaldehyde (1.10 g, 10.0 mmol) in anhydrous

(25 mL). Cool the reaction mixture to 0 °C using an ice-water bath. -

Fluorination: Add DAST (2.0 mL, 1.5 eq, 15.0 mmol) dropwise via syringe over 10 minutes.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 9:1). The UV-active starting material (

) will be completely consumed, replaced by a non-polar, volatile spot (

-

-

Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous

(30 mL) dropwise.-

Self-Validation (IPC): Vigorous gas evolution (

) will occur. Continue addition until effervescence ceases entirely, confirming the complete neutralization of HF and unreacted DAST. Furan rings are acid-sensitive; strict neutralization prevents degradation.

-

-

Workup: Separate the organic layer. Extract the aqueous layer with

(2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous -

Purification: Purify via flash column chromatography (100% Pentane) to afford the intermediate as a colorless liquid (1.08 g, 82% yield).

Step 2: Synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran

-

Setup: In a 50 mL round-bottom flask, dissolve 2-(difluoromethyl)-4-methylfuran (0.66 g, 5.0 mmol) in anhydrous DMF (10 mL). Cool to 0 °C.

-

Bromination: Add N-Bromosuccinimide (0.93 g, 5.25 mmol, 1.05 eq) in three portions over 15 minutes. Protect the flask from ambient light using aluminum foil to suppress radical side-reactions.

-

Reaction Progression: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1.5 hours.

-

Self-Validation (IPC): The reaction mixture transitions from colorless to pale yellow. Monitor by GC-MS; the reaction is complete when the starting mass (

132) is replaced by the brominated product. Avoid prolonged reaction times (>3 h) to prevent trace dibromination.

-

-

Workup: Pour the mixture into ice water (30 mL) and extract with Ethyl Acetate (3 × 15 mL).

-

Washing: Wash the combined organic layers with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry over

and concentrate in vacuo. -

Purification: Purify by short-path silica gel chromatography (Hexanes) to yield the target compound as a pale yellow oil (0.94 g, 89% yield).

Analytical Characterization & Validation

To ensure absolute structural integrity, the following analytical signatures must be verified:

-

NMR (

-

NMR (

-

GC-MS (EI):

210 (

References

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. NIH PMC. Available at: [Link]

-

Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(difluoromethyl)-3-methylfuran

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Late-Stage Functionalization, Heteroaromatic Cross-Coupling, Fluorine Chemistry

Executive Summary & Chemical Rationale

The incorporation of fluorinated motifs into heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, the difluoromethyl group (–CF₂H) is highly prized as a lipophilic hydrogen bond donor, serving as a metabolically robust bioisostere for hydroxyl (–OH) and thiol (–SH) functionalities 1.

While direct late-stage difluoromethylation remains synthetically challenging 2, utilizing pre-functionalized building blocks like 2-Bromo-5-(difluoromethyl)-3-methylfuran provides a divergent and highly reliable pathway for library generation. This application note details the mechanistic causality, optimized parameters, and self-validating protocols required to successfully execute Palladium-catalyzed cross-couplings (C–C and C–N bond formations) on this densely functionalized furan core.

Mechanistic Causality: Overcoming Steric and Electronic Dichotomies

Working with 2-Bromo-5-(difluoromethyl)-3-methylfuran requires a precise understanding of its unique electronic and steric microenvironment. The success of the catalytic cycle depends on balancing these opposing forces:

-

Electronic Activation (The C5 –CF₂H Effect): The strongly electron-withdrawing nature of the –CF₂H group pulls electron density away from the furan ring. This pseudo-para activation lowers the bond dissociation energy of the C2–Br bond, making it highly susceptible to oxidative addition by electron-rich Pd(0) species 3.

-

Steric Deactivation (The C3 –CH₃ Effect): Directly adjacent to the reactive C2–Br site, the C3 methyl group creates a significant steric shield. Standard, unhindered ligands (e.g., PPh₃) often fail to drive efficient reductive elimination due to this congestion, leading to catalyst resting states and protodehalogenation side reactions.

-